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Compound of Interest

Compound Name: 3-Phenyl-1-pentene

Cat. No.: B012858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

organic compound 3-phenyl-1-pentene. Due to the limited availability of specific experimental

spectra in public databases, this document focuses on predicted spectroscopic characteristics

derived from its molecular structure, alongside established experimental protocols for obtaining

such data. This information is crucial for the identification, characterization, and quality control

of 3-phenyl-1-pentene in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-phenyl-1-pentene. These predictions are based

on established principles of spectroscopy and typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Data for 3-Phenyl-1-Pentene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 (a, b) 5.0 - 5.2 Doublet of doublets 2H

H-2 5.7 - 5.9 Multiplet 1H

H-3 3.2 - 3.4 Triplet 1H

H-4 (a, b) 1.6 - 1.8 Multiplet 2H

H-5 0.8 - 1.0 Triplet 3H

Aromatic (ortho, meta,

para)
7.1 - 7.4 Multiplet 5H

Table 2: Predicted ¹³C NMR Data for 3-Phenyl-1-Pentene
Carbon Chemical Shift (δ, ppm)

C-1 ~114

C-2 ~142

C-3 ~50

C-4 ~29

C-5 ~12

Aromatic (C-ipso) ~145

Aromatic (C-ortho) ~128

Aromatic (C-meta) ~127

Aromatic (C-para) ~126

Table 3: Predicted IR Absorption Data for 3-Phenyl-1-
Pentene
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Vibration Type

=C-H (alkene) 3070 - 3090 Medium Stretch

C-H (aromatic) 3020 - 3050 Medium Stretch

C-H (alkane) 2850 - 2960 Strong Stretch

C=C (alkene) 1640 - 1650 Medium Stretch

C=C (aromatic) 1450 - 1600 Medium-Weak Stretch

=C-H (alkene) 910 and 990 Strong Bend (out-of-plane)

C-H (aromatic)
690 - 710 and 730 -

770
Strong Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation
Data for 3-Phenyl-1-Pentene

m/z Proposed Fragment Ion Notes

146 [C₁₁H₁₄]⁺• Molecular Ion (M⁺•)

117 [M - C₂H₅]⁺ Loss of an ethyl group

91 [C₇H₇]⁺ Tropylium ion (rearrangement)

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following sections detail standardized methodologies for obtaining NMR, IR, and mass

spectra for a liquid organic compound such as 3-phenyl-1-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:
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Sample Preparation: Dissolve 5-25 mg of 3-phenyl-1-pentene in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] For ¹³C NMR, a more

concentrated sample (50-100 mg) may be required.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).[1]

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the

peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (Neat Liquid):

Place one to two drops of liquid 3-phenyl-1-pentene between two clean, dry salt plates

(e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates should be taken first and subtracted from the

sample spectrum.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in 3-phenyl-1-pentene.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification.

Methodology:

Sample Introduction: Introduce a small amount of 3-phenyl-1-pentene into the mass

spectrometer, often via a gas chromatography (GC) system for separation and purification

before analysis.

Ionization: The most common method for a molecule of this type is Electron Ionization (EI).

[4] In the ion source, the sample is bombarded with a high-energy electron beam (typically

70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[4][5][6]

Mass Analysis: The resulting molecular ion and any fragment ions are accelerated into a

mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their

mass-to-charge ratio (m/z).[4][5]

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most intense peak is called the base peak and is assigned a

relative abundance of 100%.[6]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-phenyl-1-pentene.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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